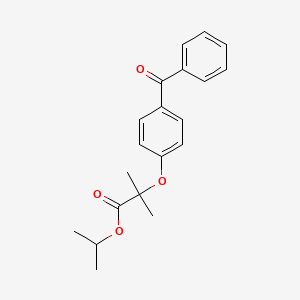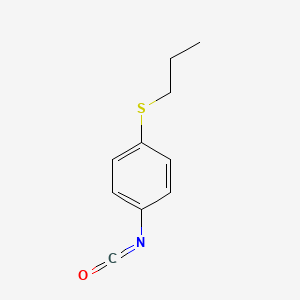
N-(Benzenesulfonyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenesulfonyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures, which include an electron-rich furan moiety and an anilide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Benzenesulfonyl)furan-2-carboxamide can be synthesized through a combination of C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, which are catalyzed by palladium. This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods
The scalability of the synthetic routes mentioned above makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan moiety is particularly reactive towards singlet oxygen (1O2), while the anilide ring can be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) .
Common Reagents and Conditions
Oxidation: Singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.
Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium-catalyzed C–H arylation reactions are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized furan derivatives, while substitution reactions result in arylated benzofuran products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential as a carbonic anhydrase IX inhibitor is based on its ability to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Comparison with Similar Compounds
N-(Benzenesulfonyl)furan-2-carboxamide can be compared with other furan carboxamides, such as carboxine, oxicarboxine, and boscalid. These compounds share similar chemical structures but differ in their biological activities and applications. For instance, while carboxine and oxicarboxine are primarily used as fungicides, boscalid has a broader spectrum of biological activity .
List of Similar Compounds
- Carboxine
- Oxicarboxine
- Boscalid
This compound stands out due to its unique combination of an electron-rich furan moiety and an anilide ring, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
52448-71-2 |
|---|---|
Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
N-(benzenesulfonyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9NO4S/c13-11(10-7-4-8-16-10)12-17(14,15)9-5-2-1-3-6-9/h1-8H,(H,12,13) |
InChI Key |
ISYBOHPXLPBXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
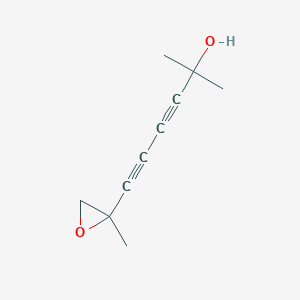
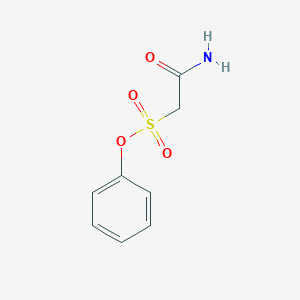
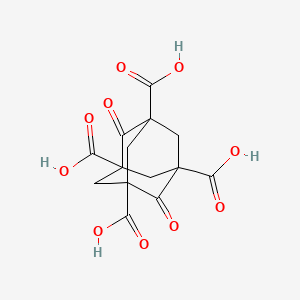
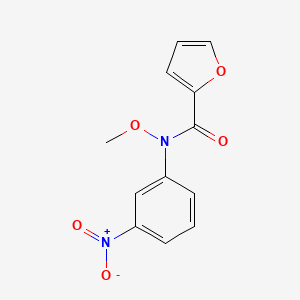


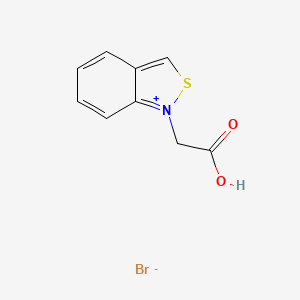
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
